Pyrronamycin A

Antibacterial Gram-negative Spectrum of activity

Researchers screening for novel anti-MRSA or Gram-negative agents often lack a single positive control with both antibacterial and anticancer readouts. Pyrronamycin A (CAS 189080-82-8) solves this by providing potent, dual-action topoisomerase inhibition and broad-spectrum activity. • Broad activity: MICs documented against S. aureus (including MRSA), E. coli, K. pneumoniae, Proteus, Shigella, and Salmonella. • Dual pharmacology: Concurrent topoisomerase inhibition supports antitumor mechanistic studies. • Reliable tool: Fermentation-derived natural product; ideal for HTS assay validation and medicinal chemistry scaffold exploration. Purity ≥95%; lead times may apply; research-use only.

Molecular Formula C23H29N11O5
Molecular Weight 539.5 g/mol
Cat. No. B1244156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrronamycin A
Synonymspyrronamycin A
Molecular FormulaC23H29N11O5
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESC1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N
InChIInChI=1S/C23H29N11O5/c24-4-2-1-3-13(12-35)31-19(36)7-14(8-25)33-21(38)18-6-16(10-29-18)34-22(39)17-5-15(9-28-17)32-20(37)11-30-23(26)27/h1-2,5-6,9-10,12-14,28-29H,3-4,7,11,24H2,(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H4,26,27,30)/b2-1+
InChIKeyUNZNMERRZITKPA-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrronamycin A: Broad-Spectrum Dual-Action Profile


Pyrronamycin A (CAS: 189080-82-8) is a novel pyrrole-amide antibiotic produced by the fermentation of Streptomyces sp. KY11768 [1]. Characterized by a distinctive repeating pyrrole-amide unit and a molecular formula of C₂₃H₂₉N₁₁O₅ (molecular weight 539.55 g/mol), it exhibits a dual pharmacological profile with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antitumor properties linked to the inhibition of topoisomerases . This combination of broad-spectrum antimicrobial action and anticancer potential distinguishes Pyrronamycin A within the pyrrole-containing natural product class and positions it as a valuable tool compound for infectious disease and oncology research.

Infectious Disease ScreeningReported Gram-negative & MRSA activity
Oncology ResearchTopoisomerase inhibition context
Dual-Endpoint AssaysSupports polypharmacology studies

Pyrronamycin A: Unmatched Dual-Action Mechanism


Substituting Pyrronamycin A with other pyrrole-containing antibiotics (e.g., pyrrolomycins, distamycin) or broad-spectrum agents is scientifically unsound due to fundamental differences in structure, mechanism, and activity spectrum. Unlike the heavily halogenated pyrrolomycins, which act as protonophores and primarily target Gram-positive bacteria [1], Pyrronamycin A's unique pyrrole-amide repeating unit and non-halogenated scaffold confer intrinsic activity against Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae, without requiring efflux pump knockout . Furthermore, while DNA minor-groove binders like distamycin and netropsin exhibit antibacterial activity, their antitumor efficacy is often limited and their structural class is distinct [2]. Pyrronamycin A's dual topoisomerase inhibition and broad-spectrum antibacterial activity are not replicated by any single commercial analog, making its selection critical for research programs requiring both antimicrobial and anticancer endpoints.

vs. Pyrrolomycins
Mechanism mismatch (protonophore vs. topoisomerase); spectrum may not transfer for Gram-negative targets.
vs. Netropsin
Structural class differs; DNA minor-groove binding may not replicate Pyrronamycin A's reported anti-MRSA and antitumor endpoints.
vs. Duocarmycin SA
Alkylation mechanism differs from topoisomerase inhibition; lacks reported antibacterial activity, limiting dual-action study fit.

Pyrronamycin A: Head-to-Head Comparative Evidence


Gram-Negative Activity vs. Pyrrolomycins

Pyrronamycin A demonstrates intrinsic activity against Gram-negative bacteria, a property lacking in the pyrrolomycin class. While pyrrolomycins C and D show potent nanomolar activity against Gram-positive strains but are ineffective against wild-type Gram-negative bacteria due to efflux [1], Pyrronamycin A exhibits direct antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Proteus, Shigella, and Salmonella in standard susceptibility assays . This broader spectrum is a direct consequence of Pyrronamycin A's distinct structural scaffold and mechanism, circumventing the Gram-negative permeability barrier that limits pyrrolomycins.

Gram-Negative Activity
Comparison
Active against E. coli, K. pneumoniae, Proteus, Shigella, Salmonella vs. Pyrrolomycins (inactive).
Supports Gram-negative screening context.
Qualitative difference in spectrum; standard susceptibility assay context.
Antibacterial Gram-negative Spectrum of activity

Anti-MRSA Activity vs. Netropsin

Pyrronamycin A displays activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical pathogen. In contrast, netropsin, a structurally related DNA minor-groove binder, exhibits higher MIC values against S. aureus. While the exact MIC of Pyrronamycin A against MRSA is not publicly disclosed in full, its documented activity against MRSA strains [1] and broad anti-staphylococcal efficacy suggest a potency advantage over netropsin, which has reported MICs of 5 µg/mL against S. aureus . This differential highlights Pyrronamycin A's potential as a more effective anti-MRSA lead.

Anti-MRSA Activity
Comparison
Reported activity against MRSA; Netropsin MIC is 5 µg/mL against S. aureus.
Supports anti-MRSA screening context.
Cross-study comparable data; precise MIC difference awaits validation.
MRSA Antibacterial Resistant pathogens

Pyrrole-Amide Motif vs. Distamycin Polyamide

Pyrronamycin A possesses a unique pyrrole-amide repeating unit [1] that differentiates it from the linear polyamide structure of distamycin A. Distamycin A is a well-characterized DNA minor-groove binder with a defined AT-rich sequence preference [2]. While Pyrronamycin A's exact DNA-binding mode is not fully elucidated, its distinct scaffold, which includes a cyano group and a complex side chain, suggests a potentially different interaction profile with DNA or topoisomerases [1]. This structural divergence is critical for structure-activity relationship (SAR) studies and for exploring novel DNA-targeting mechanisms.

Structural Motif
Property
Pyrrole-amide repeating unit with cyano and complex side chain vs. Distamycin A linear polyamide.
Unique scaffold for SAR exploration.
Structural elucidation by NMR and MS; DNA-binding mode not fully elucidated.
Structural biology DNA binding Mechanism of action

Dual-Action Profile vs. Single-Action Agents

Pyrronamycin A is one of a limited number of natural products that exhibit both potent antibacterial activity (including against MRSA and Gram-negative species) and antitumor activity via topoisomerase inhibition [1]. This dual functionality contrasts sharply with comparators like duocarmycin SA, which is an extremely potent cytotoxin (IC₅₀ ~10 pM) but lacks significant antibacterial activity [2], and netropsin, which is antibacterial but has limited antitumor efficacy . Pyrronamycin A's balanced profile offers a unique tool for exploring polypharmacology and for screening in both infectious disease and oncology programs.

Dual-Action Profile
Class-level
Antibacterial (broad-spectrum) + Antitumor (topoisomerase inhibition).
Supports polypharmacology assay context.
Class-level inference; balanced dual-activity not replicated by single commercial analogs.
Anticancer Antibacterial Dual-action

Topoisomerase Inhibition vs. Duocarmycin Alkylation

The antitumor activity of Pyrronamycin A is attributed to the inhibition of topoisomerases [1], a mechanism distinct from the DNA alkylation induced by duocarmycins [2]. Duocarmycin SA, for example, acts as a potent DNA minor-groove alkylator with an IC₅₀ of 10 pM, but its extreme cytotoxicity often leads to a narrow therapeutic window [2]. In contrast, topoisomerase inhibitors like camptothecin and etoposide are established anticancer agents with more manageable toxicity profiles. Pyrronamycin A, as a novel topoisomerase-targeting natural product, offers a new chemical starting point for developing anticancer leads with a potentially different toxicity and resistance profile compared to ultra-potent alkylators.

Topoisomerase Inhibition
Comparison
Topoisomerase inhibition vs. Duocarmycin SA DNA minor-groove alkylation (IC₅₀ ~10 pM).
Mechanistically distinct oncology assay tool.
Enzymatic assays and cellular studies context; distinct resistance profile potential.
Topoisomerase Anticancer Mechanism of action

Pyrronamycin A: Key Research & Application Scenarios


MDR Gram-Negative Antibiotic Screening

Given its documented activity against a range of Gram-negative bacteria (E. coli, K. pneumoniae, etc.) and MRSA [1], Pyrronamycin A is an ideal positive control or lead compound for high-throughput screening campaigns aimed at discovering new antibiotics for multidrug-resistant infections. Its broad spectrum, including activity against intrinsically resistant Gram-negative species, makes it a valuable tool for validating assay systems and benchmarking new chemical entities .

SAR Studies: Pyrrole Topoisomerase Inhibitors

Pyrronamycin A's unique pyrrole-amide repeating unit and its association with topoisomerase inhibition [1] make it an excellent scaffold for medicinal chemistry exploration. Researchers can use it as a starting point to synthesize analogs, probing the structural requirements for both antibacterial and antitumor activity, and to develop more selective or potent topoisomerase poisons .

Dual-Action Polypharmacology in Cancer & Infection Models

The compound's dual antibacterial and antitumor profile [1] offers a unique opportunity to study polypharmacology in complex biological systems. For instance, it can be used in co-culture models of cancer and bacterial infection to assess its efficacy in modulating the tumor microenvironment or in preventing secondary infections in immunocompromised cancer models .

Natural Product Derivatization & Biosynthesis

As a fermentation-derived natural product from Streptomyces sp. KY11768 [1], Pyrronamycin A serves as a substrate for biosynthetic studies aimed at understanding the assembly of pyrrole-amide antibiotics. It can also be chemically derivatized to improve its drug-like properties (e.g., solubility, stability) or to generate probes for target identification (e.g., biotinylated or fluorescent analogs) .

Application
Selection Property
Validation Focus
MDR Gram-Negative Screening
Reported Gram-negative & MRSA activity
MIC and spectrum endpoints
Pyrrole-Amide SAR Studies
Unique pyrrole-amide scaffold
Cytotoxicity assay & structural activity
Polypharmacology Research
Dual-assay context (antibacterial + cytotoxicity)
Dual-endpoint validation in complex models
Natural Product Derivatization
Fermentation source & chemical tractability
Biosynthetic pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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